molecular formula C11H15NO4 B8429584 2-Ethoxymethoxy-4,5-methylenedioxybenzylamine

2-Ethoxymethoxy-4,5-methylenedioxybenzylamine

Cat. No. B8429584
M. Wt: 225.24 g/mol
InChI Key: UXZLKRSBQORHBM-UHFFFAOYSA-N
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Patent
US06124278

Procedure details

N-(2-Ethoxymethoxy-4,5-methylenedioxybenzyl)phthalimide (1.70 g, 4.77 mmol) was treated with 0.5 mL (16 mmol) hydrazine in 90 mL refluxing ethanol for three hr. The reaction mixture was cooled and the phthalhydrazide was removed by filtration and washed three times with ethyl ether. The organic solutions were combined and evaporated to dryness on a rotary evaporator to yield a residue, which was taken up in dichloromethane. The organic solution was washed three times with 10% sodium hydroxide and the combined aqueous solutions were back-extracted with dichloromethane two times. The combined organic solutions were washed with brine and dried over sodium sulfate/potassium carbonate. Evaporation of the solvent gave of 2-ethoxymethoxy-4,5-methylenedioxybenzylamine as a slightly yellow liquid (0.98 g, 92% yield) that solidified upon standing. IR: 3298 cm-1. 1HNMR (200 MHz): δ 6.77 (1H, s); 6.75 (1H, s); 5.91 (2H, s); 5.18 (2H, s); 3.74 (2H, q, J=7.1 Hz); 3.73 (2H, s); 1.45 (2H, br s); and 1.24 ppm 3H, t,J=7.1 Hz).
Name
N-(2-Ethoxymethoxy-4,5-methylenedioxybenzyl)phthalimide
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][O:5][C:6]1[CH:23]=[C:22]2[O:24][CH2:25][O:26][C:21]2=[CH:20][C:7]=1[CH2:8][N:9]1C(=O)C2=CC=CC=C2C1=O)[CH3:2].NN.C(O)C>ClCCl>[CH2:1]([O:3][CH2:4][O:5][C:6]1[CH:23]=[C:22]2[O:24][CH2:25][O:26][C:21]2=[CH:20][C:7]=1[CH2:8][NH2:9])[CH3:2]

Inputs

Step One
Name
N-(2-Ethoxymethoxy-4,5-methylenedioxybenzyl)phthalimide
Quantity
1.7 g
Type
reactant
Smiles
C(C)OCOC1=C(CN2C(C=3C(C2=O)=CC=CC3)=O)C=C3C(=C1)OCO3
Name
Quantity
0.5 mL
Type
reactant
Smiles
NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the phthalhydrazide was removed by filtration
WASH
Type
WASH
Details
washed three times with ethyl ether
CUSTOM
Type
CUSTOM
Details
evaporated to dryness on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield a residue, which
WASH
Type
WASH
Details
The organic solution was washed three times with 10% sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous solutions were back-extracted with dichloromethane two times
WASH
Type
WASH
Details
The combined organic solutions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate/potassium carbonate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)OCOC1=C(CN)C=C2C(=C1)OCO2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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